1-[3-(Dimethylamino)propyl]-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea
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Overview
Description
1-[3-(Dimethylamino)propyl]-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea is a synthetic organic compound known for its unique chemical structure and properties. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. The compound’s structure includes a dimethylamino group, a propyl chain, and a urea moiety, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Dimethylamino)propyl]-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea typically involves the reaction of 3-(dimethylamino)propylamine with 2-(3-prop-1-en-2-ylphenyl)propan-2-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction mixture is stirred for several hours until the desired product is formed.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The reactants are fed into a reactor where the reaction takes place under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Dimethylamino)propyl]-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: Urea derivatives with oxidized functional groups.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Compounds with substituted nucleophiles replacing the dimethylamino group.
Scientific Research Applications
1-[3-(Dimethylamino)propyl]-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of urea derivatives and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes involved in disease pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[3-(Dimethylamino)propyl]-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, its unique structure allows it to interact with specific receptors, influencing cellular signaling pathways and biological processes.
Comparison with Similar Compounds
1-[3-(Dimethylamino)propyl]-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea can be compared with other similar compounds such as:
1-[3-(Dimethylamino)propyl]-3-ethylcarbodiimide: Known for its use in peptide synthesis and as a coupling reagent.
1-[3-(Dimethylamino)propyl]-3-ethylurea: Utilized in the synthesis of pharmaceuticals and as an intermediate in organic synthesis.
1-[3-(Dimethylamino)propyl]-3-(2-hydroxypropyl)urea: Employed in the study of enzyme inhibition and protein interactions.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and functionality, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
1-[3-(dimethylamino)propyl]-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O/c1-14(2)15-9-7-10-16(13-15)18(3,4)20-17(22)19-11-8-12-21(5)6/h7,9-10,13H,1,8,11-12H2,2-6H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXJMWBAXZMPIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)NCCCN(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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